N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride, also known by its chemical formula CHN·HCl, is a compound classified within the family of substituted amphetamines. This compound is recognized for its structural similarity to other psychoactive substances, which has led to its investigation in various scientific fields, particularly in pharmacology and organic chemistry. The hydrochloride salt form enhances its solubility in water, making it suitable for laboratory applications.
The compound is categorized as an analytical reference standard for amphetamine analogues. It is often utilized in research settings to study its chemical properties and biological effects. The compound's CAS number is 33286-27-0, and it is primarily sourced from specialized chemical suppliers that focus on research chemicals and standards .
The synthesis of N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride typically involves the following steps:
Industrial production may employ continuous flow techniques to enhance yield and purity, utilizing advanced purification methods like chromatography .
N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride features a propanamine backbone with two methyl groups attached to the nitrogen atom and a phenyl group attached to the second carbon. The molecular structure can be represented as follows:
The compound exhibits a typical amine structure with a secondary amine functionality due to the presence of two methyl groups on the nitrogen atom.
N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride can participate in several types of chemical reactions:
The mechanism of action of N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride primarily involves its interaction with neurotransmitter systems in the brain. It may act as a stimulant by increasing the release of norepinephrine and dopamine, which are crucial for mood regulation and cognitive functions. This interaction can lead to enhanced alertness and energy levels .
N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride is typically encountered as a crystalline solid that is hygroscopic in nature.
Key chemical properties include:
The analytical purity of this compound is often reported at >98%, ensuring its suitability for research applications .
N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride has several important applications:
The compound is systematically named under IUPAC conventions as N,N-dimethyl-2-phenylpropan-1-amine hydrochloride, reflecting its protonated hydrochloride salt form. Its molecular formula is C₁₁H₁₇N·HCl, with a base structure molecular weight of 163.26 g/mol (increasing to 199.73 g/mol for the hydrochloride salt). Key synonyms include:
Table 1: Official Identifiers and Synonyms
Identifier Type | Designation |
---|---|
IUPAC Name | N,N-dimethyl-2-phenylpropan-1-amine hydrochloride |
CAS Registry | Not available in provided sources |
Common Acronym | NN-DMPPA |
Key Synonyms | N,N-dimethyl-2-phenylpropylamine hydrochloride; 2-Phenylpropyl(dimethyl)amine hydrochloride |
NN-DMPPA belongs to the phenethylamine derivative class but exhibits distinct structural isomerism relative to other stimulants. Its core structure features a phenyl ring bonded to the second carbon of a three-carbon chain (propyl backbone), with a dimethylamino group (-N(CH₃)₂) at the terminal position (C1). This contrasts sharply with:
The elongation to a propyl chain (three carbons) and N,N-dimethylation significantly alter its physicochemical properties and pharmacokinetics compared to shorter-chain isomers. Positional isomerism profoundly impacts receptor binding, metabolic stability, and excretion profiles, explaining its unique detection challenges in anti-doping analyses [1] [5] [6].
Table 2: Structural Comparison of Key Phenethylamine Derivatives
Compound | Structure | Backbone Chain Length | N-Substitution | α-Substitution | β-Substitution |
---|---|---|---|---|---|
NN-DMPPA | C₆H₅-CH(CH₃)CH₂N(CH₃)₂·HCl | Propyl (C3) | Dimethyl | Methyl | H |
Phenpromethamine (Vonedrine®) | C₆H₅-CH(CH₃)CH₂NHCH₃·HCl | Propyl (C3) | Methyl | Methyl | H |
β-Methylphenethylamine (BMPEA) | C₆H₅-CH(CH₃)CH₂NH₂·HCl | Ethyl (C2) | H | H | Methyl |
Amphetamine | C₆H₅-CH(CH₃)NH₂·HCl | Ethyl (C2) | H | Methyl | H |
NN-DMPPA emerged as a designer stimulant adulterant in sports supplements during the early-to-mid 2010s, notably in products marketed for "pre-workout" energy and focus. A pivotal study identified it in the supplement NOXPUMP at concentrations of 121.7 µg/g, alongside the prohibited stimulant β-methylphenethylamine (BMPEA). Crucially, NN-DMPPA was undeclared on product labels, indicating deliberate adulteration or contamination [4].
This concealment prompted rigorous analytical characterization. Anti-doping laboratories developed validated gas chromatography-mass spectrometry (GC-MS) methods capable of detecting NN-DMPPA in urine at concentrations as low as 13.9 ng/mL (LOD). Pharmacokinetic studies following NOXPUMP ingestion showed peak urinary concentrations (189–303 ng/mL) within 2–3 hours post-administration. Concentrations remained above the WADA minimum required performance level (50 ng/mL) for 22–23 hours, posing significant in-competition detection risks [2] [8].
Consequently, NN-DMPPA was classified under S6b: Specified Stimulants of the WADA Prohibited List, banned strictly in-competition. Its inclusion stems from structural and pharmacological similarity to prohibited sympathomimetic amines like amphetamine derivatives. The detection of NN-DMPPA in athlete urine samples (ranging from 0.51 to 6.51 µg/mL) confirmed its use and abuse potential in sports [2] [3] [4].
Table 3: Excretion Profile of NN-DMPPA Following Single Oral Dose (NOXPUMP)
Parameter | Finding | Method |
---|---|---|
Time to Max Urine Concentration (Tₘₐₓ) | 2–3 hours post-administration | GC-MS |
Max Urine Concentration (Cₘₐₓ) | 189–303 ng/mL | GC-MS |
Duration > WADA MRPL (50 ng/mL) | 22–23 hours | GC-MS |
Detection Window | Up to 46 hours post-administration | GC-MS |
Linear Detection Range | 100–7500 ng/mL | GC-MS |
WADA categorizes NN-DMPPA as a "designer stimulant" – a term denoting structurally modified analogs of prohibited substances created to evade detection. It falls under Section S6b (Specified Stimulants) of the Prohibited List due to its β-phenethylamine-derived structure with α-methyl and N,N-dimethyl modifications. These alterations aim to mimic the pharmacological effects of amphetamines (dopamine/norepinephrine release) while circumventing standard anti-doping tests [3] [6].
Its detection exemplifies challenges in anti-doping science:
NN-DMPPA’s prohibition underscores WADA’s "non-approved substances" clause (S0): Any pharmacological substance without governmental therapeutic approval is prohibited at all times. Though initially marketed in supplements, NN-DMPPA lacks approval by any regulatory health authority (FDA, EMA, etc.), further solidifying its banned status [3] [6].
CAS No.: 1164-45-0
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.: